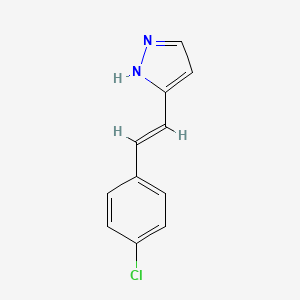
3-(4-Chlorostyryl)-1H-Pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-(4-Chlorostyryl)-1H-Pyrazole involves specific chemical reactions, but unfortunately, I don’t have access to detailed synthetic pathways. Researchers have explored both natural products and synthetic small molecules as potential inhibitors of FtsZ, a GTP-dependent prokaryotic cell division protein. FtsZ forms a dynamic Z-ring in bacterial cells, leading to septation and subsequent cell division. Inhibition of the Z-ring blocks cell division, making FtsZ an attractive target for antibacterial drug development .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorostyryl)-1H-Pyrazole is characterized by a pyrazole ring with a chlorostyryl group attached. The compound shares less than 10% sequence identity with eukaryotic cell division protein tubulin. It is essential to consider this unique structure when exploring its properties and interactions .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Pyrazole derivatives, including 3-(4-Chlorostyryl)-1H-Pyrazole, are pivotal in medicinal chemistry due to their broad biological activities. These compounds serve as a pharmacophore in various biologically active compounds, highlighting their role in drug discovery. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethylformamide, acetamide, and hydrazine. These processes yield heterocyclic pyrazoles with potential yields under simple reaction conditions or microwave irradiation. The widespread bioactivities of these compounds, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties, underscore their significance in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Hybrid Catalysts in Heterocyclic Synthesis
The application of hybrid catalysts in synthesizing heterocyclic compounds, including pyrazole derivatives, has seen significant advancements. Hybrid catalysts, encompassing organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, have facilitated the development of complex heterocyclic structures. These catalysts offer diverse synthetic pathways, enhancing the structural variety and bioavailability of heterocyclic compounds for medicinal and pharmaceutical industries. The review of synthetic strategies employing hybrid catalysts from 1992 to 2022 highlights the evolving methodologies in creating bioactive molecules, including pyrazole scaffolds (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).
Kinase Inhibitors and Pyrazole Scaffolds
Pyrazolo[3,4-b]pyridine, a scaffold closely related to pyrazole derivatives, has been utilized extensively in designing kinase inhibitors. Its versatility in binding to kinases through multiple modes has made it a core element in numerous patents. This scaffold's ability to form hydrogen bond donor–acceptor pairs, similar to those in kinase inhibitors, exemplifies its utility in medicinal chemistry. The detailed examination of patents and peer-reviewed articles emphasizes pyrazolo[3,4-b]pyridine's role in inhibitor activity, intellectual property advantages, and synthetic flexibility (Steve Wenglowsky, 2013).
Safety And Hazards
properties
IUPAC Name |
5-[(E)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-9(2-5-10)3-6-11-7-8-13-14-11/h1-8H,(H,13,14)/b6-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJXJPOMWYIJSA-ZZXKWVIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorostyryl)-1H-Pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


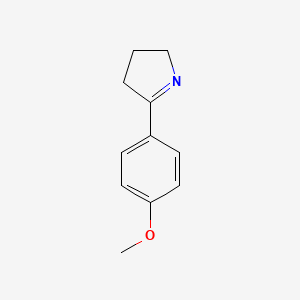
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
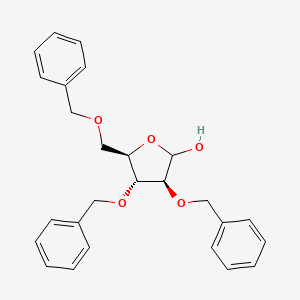
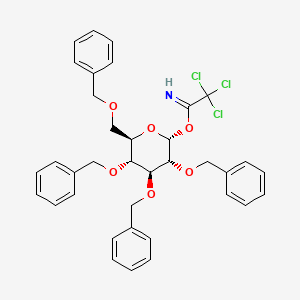
![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)
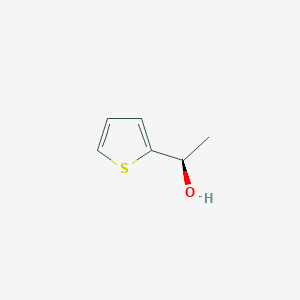

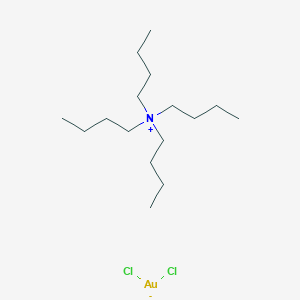
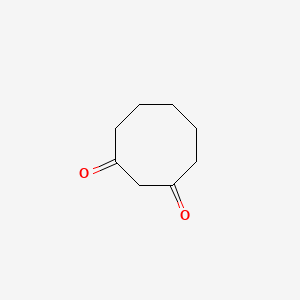
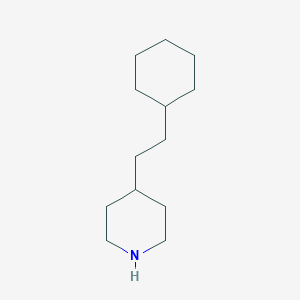
![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)
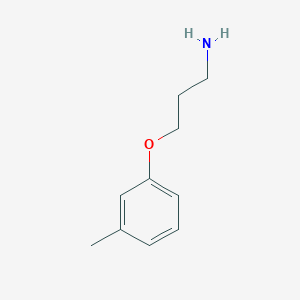
![(2E)-3-[4-(2-amino-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B1353653.png)